5-Iodo-6-amino-1,2-benzopyrone
Overview
Description
5-Iodo-6-amino-1,2-benzopyrone (INH2BP) is a compound with the molecular formula C9H6INO2 . It is a potent inhibitor of the nuclear enzyme poly(ADP-ribose) synthetase (PARS) . It has been shown to possess anti-cancer, anti-viral, and anti-inflammatory properties .
Molecular Structure Analysis
The molecular structure of 5-Iodo-6-amino-1,2-benzopyrone consists of 9 carbon atoms, 6 hydrogen atoms, 1 iodine atom, 1 nitrogen atom, and 2 oxygen atoms . The IUPAC name for this compound is 6-amino-5-iodochromen-2-one .Physical And Chemical Properties Analysis
The molecular weight of 5-Iodo-6-amino-1,2-benzopyrone is 287.05 g/mol. It has a computed XLogP3-AA value of 1.9, indicating its lipophilicity. It has one hydrogen bond donor and three hydrogen bond acceptors. The compound has no rotatable bonds. The exact mass and the monoisotopic mass of the compound are 286.94433 g/mol. The topological polar surface area of the compound is 52.3 Ų .Scientific Research Applications
1. Cancer Research
5-Iodo-6-amino-1,2-benzopyrone has been studied for its potential in cancer research. It acts as a non-covalently binding inhibitory ligand of poly(ADP-ribose) polymerase. This compound can convert cancer cells into a non-tumorigenic phenotype, characterized by significant changes in cell morphology and reduced tumorigenicity in models. Such findings suggest its potential in cancer therapy and understanding tumor development mechanisms (Bauer et al., 1995).
2. Neuroprotection and Stroke Therapy
In neuroprotection and stroke therapy research, 5-Iodo-6-amino-1,2-benzopyrone has shown promise. It protects against peroxynitrite-induced cell death in glioma cells and has been effective in a murine stroke model. This suggests its potential as a novel approach for stroke therapy (Endres et al., 1998).
3. Antiviral Applications
This compound has also been investigated for its antiviral applications, specifically against HIV-1. It inhibits the replication of HIV-1 in cell cultures, indicating a potential role in developing new anti-HIV drugs (Cole et al., 1991).
4. Anti-Inflammatory Properties
5-Iodo-6-amino-1,2-benzopyrone exhibits anti-inflammatory properties. It can regulate various cellular signal transduction pathways and has shown effectiveness in reducing inflammation in vitro and in vivo, indicating potential applications in treating inflammatory diseases (Szabó et al., 1997).
5. Cardioprotection Against Oxidative Stress
Research has demonstrated its protective effect against oxidative stress-induced apoptosis in cardiomyoblast cells. It scavenges reactive oxygen species and enhances the expression of antioxidant enzymes, suggesting potential in cardioprotective therapies (Back et al., 2015).
6. Role in Autoimmune Diseases
It has a role in experimental allergic encephalomyelitis (EAE), a model for multiple sclerosis. Administration of this compound delayed the onset of EAE, reduced disease severity, and decreased inflammation, highlighting its potential therapeutic role in autoimmune diseases (Scott et al., 2001).
properties
IUPAC Name |
6-amino-5-iodochromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6INO2/c10-9-5-1-4-8(12)13-7(5)3-2-6(9)11/h1-4H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWRAFPGUBABZSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)OC2=C1C(=C(C=C2)N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00160350 | |
Record name | 5-Iodo-6-amino-1,2-benzopyrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00160350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Iodo-6-amino-1,2-benzopyrone | |
CAS RN |
137881-27-7 | |
Record name | 5-Iodo-6-amino-1,2-benzopyrone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137881277 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Iodo-6-amino-1,2-benzopyrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00160350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Iodo-6-amino-1,2-benzopyrone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.